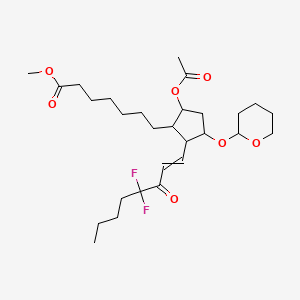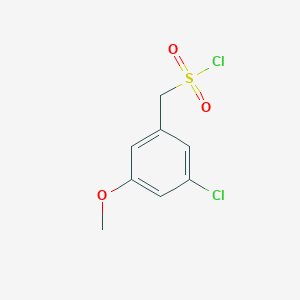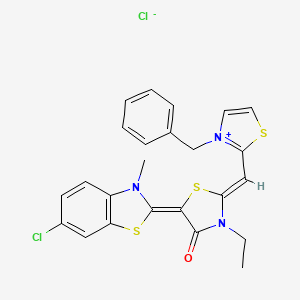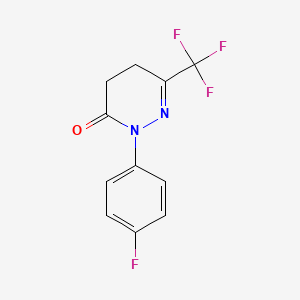![molecular formula C12H18N4O7 B1514090 1-Deoxy-1-[1,3,4,7-tetrahydro-6-(hydroxymethyl)-2,4-dioxo-8(2H)-pteridinyl]-D-ribitol](/img/structure/B1514090.png)
1-Deoxy-1-[1,3,4,7-tetrahydro-6-(hydroxymethyl)-2,4-dioxo-8(2H)-pteridinyl]-D-ribitol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Deoxy-1-[1,3,4,7-tetrahydro-6-(hydroxymethyl)-2,4-dioxo-8(2H)-pteridinyl]-D-ribitol is a complex organic compound with significant biochemical relevance This compound is characterized by its unique structure, which includes a pteridine core substituted with a hydroxymethyl group and a tetrahydroxypentyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Deoxy-1-[1,3,4,7-tetrahydro-6-(hydroxymethyl)-2,4-dioxo-8(2H)-pteridinyl]-D-ribitol typically involves multi-step organic reactions. The process begins with the preparation of the pteridine core, followed by the introduction of the hydroxymethyl and tetrahydroxypentyl groups. Key steps include:
Formation of the Pteridine Core: This involves the condensation of appropriate precursors under controlled conditions.
Hydroxymethylation: Introduction of the hydroxymethyl group using formaldehyde or other suitable reagents.
Side Chain Addition: The tetrahydroxypentyl side chain is introduced through a series of protection and deprotection steps to ensure selective functionalization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Deoxy-1-[1,3,4,7-tetrahydro-6-(hydroxymethyl)-2,4-dioxo-8(2H)-pteridinyl]-D-ribitol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: Functional groups on the pteridine core or side chain can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Reduced pteridine derivatives.
Substitution Products: Various substituted pteridines depending on the reagents used.
Scientific Research Applications
1-Deoxy-1-[1,3,4,7-tetrahydro-6-(hydroxymethyl)-2,4-dioxo-8(2H)-pteridinyl]-D-ribitol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its role in enzymatic reactions and metabolic pathways.
Medicine: Potential therapeutic applications due to its biochemical activity.
Industry: Used in the development of biochemical assays and diagnostic tools.
Mechanism of Action
The mechanism of action of 1-Deoxy-1-[1,3,4,7-tetrahydro-6-(hydroxymethyl)-2,4-dioxo-8(2H)-pteridinyl]-D-ribitol involves its interaction with specific molecular targets. The compound can act as a cofactor or inhibitor in enzymatic reactions, influencing various biochemical pathways. Its hydroxymethyl and tetrahydroxypentyl groups play crucial roles in binding to active sites and modulating enzyme activity.
Comparison with Similar Compounds
Similar Compounds
6-(Hydroxymethyl)pteridine-2,4-dione: Lacks the tetrahydroxypentyl side chain.
8-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]-1,7-dihydropteridine-2,4-dione: Lacks the hydroxymethyl group.
Uniqueness
1-Deoxy-1-[1,3,4,7-tetrahydro-6-(hydroxymethyl)-2,4-dioxo-8(2H)-pteridinyl]-D-ribitol is unique due to the presence of both the hydroxymethyl group and the tetrahydroxypentyl side chain
Properties
Molecular Formula |
C12H18N4O7 |
|---|---|
Molecular Weight |
330.29 g/mol |
IUPAC Name |
6-(hydroxymethyl)-8-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]-1,7-dihydropteridine-2,4-dione |
InChI |
InChI=1S/C12H18N4O7/c17-3-5-1-16(2-6(19)9(21)7(20)4-18)10-8(13-5)11(22)15-12(23)14-10/h6-7,9,17-21H,1-4H2,(H2,14,15,22,23)/t6-,7+,9-/m0/s1 |
InChI Key |
UJMLQKSENLLYBL-OOZYFLPDSA-N |
Isomeric SMILES |
C1C(=NC2=C(N1C[C@@H]([C@@H]([C@@H](CO)O)O)O)NC(=O)NC2=O)CO |
Canonical SMILES |
C1C(=NC2=C(N1CC(C(C(CO)O)O)O)NC(=O)NC2=O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


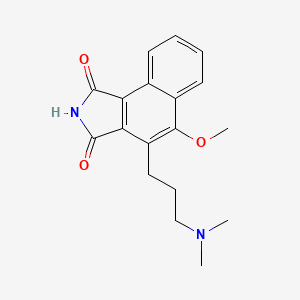
![Benzenesulfonic acid, 3-[(1S)-1-aminoethyl]-](/img/structure/B1514012.png)
![Methanesulfonic acid, 1,1,1-trifluoro-, 4-[(1R)-1-aMinoethyl]phenyl ester](/img/structure/B1514015.png)
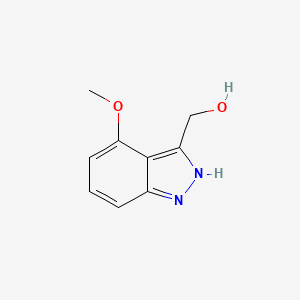
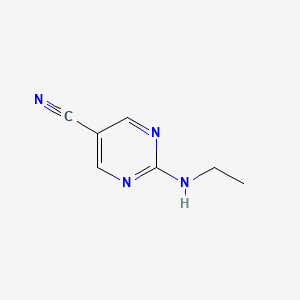
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-cyano-3-[4-[(methylsulfonyl)oxy]butyl]-, 1,1-dimethylethyl ester](/img/structure/B1514080.png)


